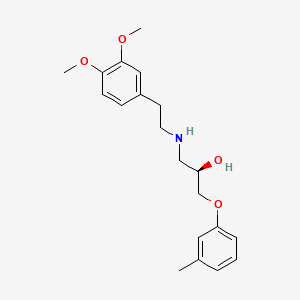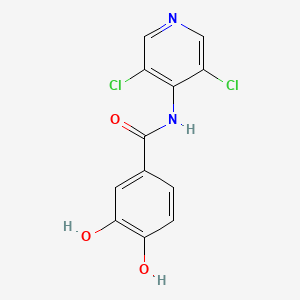![molecular formula C17H16N2O7 B592663 4-硝基苯基 N-[(苄氧基)羰基]-L-丝氨酸酯 CAS No. 1676-91-1](/img/structure/B592663.png)
4-硝基苯基 N-[(苄氧基)羰基]-L-丝氨酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a nitrophenyl group, a benzyloxycarbonyl group, and an L-serine moiety
科学研究应用
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is used in various scientific research applications, including:
Chemistry: As a substrate in enzymatic assays to study esterases and proteases.
Biology: In the investigation of enzyme kinetics and mechanisms.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of biochemical assays and diagnostic tools.
作用机制
Target of Action
Similar compounds have been found to interact with enzymes like cruzipain
Mode of Action
The exact mode of action of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is not well-documented. It’s likely that the compound interacts with its target(s) through the formation or disruption of chemical bonds, leading to changes in the target’s function. The nitrophenyl group may play a role in these interactions, as nitrophenyl compounds are often used in enzyme substrates and can undergo various chemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate typically involves the protection of the amino group of L-serine with a benzyloxycarbonyl group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Hydrogenation catalysts or strong acids.
Major Products
Hydrolysis: 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.
Reduction: 4-aminophenyl N-[(benzyloxy)carbonyl]-L-serinate.
Substitution: L-serine derivatives.
相似化合物的比较
Similar Compounds
- 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-leucinate
- 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
- 4-Nitrophenyl N-[(benzyloxy)carbonyl]-glycinate
Uniqueness
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is unique due to the presence of the L-serine moiety, which imparts specific biochemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in enzymatic studies and potential pharmaceutical applications.
属性
IUPAC Name |
(4-nitrophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-10-15(18-17(22)25-11-12-4-2-1-3-5-12)16(21)26-14-8-6-13(7-9-14)19(23)24/h1-9,15,20H,10-11H2,(H,18,22)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWIPRIDMKWQY-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)



![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)




![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)


